Pelubiprofen
Overview
Description
Pelubiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the profen class . It is used to treat back pain and osteoarthritis . Pelubiprofen was developed in South Korea by Daewon Pharmaceuticals and is marketed in Korea and Russia, among other countries .
Molecular Structure Analysis
Pelubiprofen has the molecular formula C16H18O3 . Its structure contains a benzene ring conjugated to a propanoic acid .
Physical And Chemical Properties Analysis
Pelubiprofen is associated with the risk of gastrointestinal (GI) adverse events following long-term exposure and has poor water-soluble properties .
Scientific Research Applications
Pharmacokinetic Interactions
- Study on Pharmacokinetic Interactions with Eperisone Hydrochloride: A 2017 study evaluated the pharmacokinetic interactions between Pelubiprofen and Eperisone Hydrochloride in healthy Korean men. The study found no clinically significant changes in the interactions of Pelubiprofen, its major active metabolite, and Eperisone, suggesting potential combined use for musculoskeletal symptoms (Ryu et al., 2017).
Anti-Inflammatory Effects
- Mechanism of Anti-Inflammatory Action: Research in 2011 revealed that Pelubiprofen diminishes PGE2 production by inhibiting COX enzyme activity and reduces expressions of inflammatory mediators in LPS-induced RAW 264.7 cells. This study highlighted the molecular basis of Pelubiprofen's anti-inflammatory properties (Shin et al., 2011).
Development for Improved Gastrointestinal Safety
- Pelubiprofen Tromethamine with Enhanced GI Safety: A 2021 study developed Pelubiprofen Tromethamine (PEL-T), which showed improved gastrointestinal safety and better absorption compared to commercial Pelubiprofen. The study confirmed the formation of PEL-T and its pharmacokinetic superiority (Park et al., 2021).
Comparative Clinical Trials
- Efficacy and Safety in Rheumatoid Arthritis: A 2014 clinical trial compared Pelubiprofen with Celecoxib in patients with rheumatoid arthritis, finding Pelubiprofen to be non-inferior in pain reduction and relief of stiffness, although it showed a higher frequency of gastrointestinal adverse drug reactions (Choi et al., 2014).
Formulation for Controlled Release
- Sustained-Release Solid Dispersion Formulation: A 2017 study aimed to develop a sustained-release oral dosage form of Pelubiprofen using aminoclay and pH-independent polymers. This formulation showed promise in reducing dosing frequency while maintaining effective drug exposure (Lee et al., 2017).
Other Clinical Trials
- Short-Term Use in Knee Osteoarthritis: A 2020 study assessed the efficacy and safety of short-term use of a controlled-release Pelubiprofen formulation in knee osteoarthritis patients. It found Pelubiprofen to be as effective as aceclofenac, with reduced adverse events (Shin et al., 2020).
Tablet Formulation
- Controlled-Release Tablet Formulation: A 2016 study developed a controlled-release tablet formulation of Pelubiprofen using Kollidon® SR. The formulation showed satisfactory in vitro-invivo correlation and could potentially be administered twice a day without being affected by food intake, enhancing patient compliance (Song et al., 2016).
Pharmacokinetic Study Methodology
- LC-MS/MS Method for Determining Pelubiprofen in Human Plasma: A 2015 study developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for determining Pelubiprofen and its active metabolite in human plasma. This method was successfully applied in a pharmacokinetic study, highlighting its suitability for evaluating Pelubiprofen preparations (Ryu et al., 2015).
Environmental Considerations
- Environmental Risk Assessment (ERA) of NSAIDs: A study in 2015 performed an Environmental Risk Assessment of NSAIDs, including Pelubiprofen, highlighting the need for health and environmental authorities to address the environmental impact of these widely used drugs (Gamarra et al., 2015).
Comparative Studies on Other NSAIDs
- Comparison with Ibuprofen in Alzheimer’s Disease: A 2009 study investigated the effect of ibuprofen, a similar NSAID, on cognitive progression in Alzheimer's disease. This study provides context for understanding the range of NSAIDs, including Pelubiprofen, in clinical settings (Pasqualetti et al., 2009).
Safety And Hazards
Future Directions
Pelubiprofen is being studied for use in combination with eperisone . Because of its low water solubility, the development of salt formulations with better solubility is being studied . A study has been conducted to discover novel pharmaceutical cocrystals of Pelubiprofen with a machine learning approach .
properties
IUPAC Name |
2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZUGWXLBGZUPP-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048795 | |
Record name | Pelubiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pelubiprofen | |
CAS RN |
69956-77-0 | |
Record name | Pelubiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69956-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelubiprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelubiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelubiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELUBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.